An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylisoxazol-5-yl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylisoxazol-5-yl)ethanol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword: Navigating the Landscape of a Novel Scaffold
In the intricate tapestry of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, endowed with a unique combination of electronic properties and metabolic stability that has led to its incorporation into a multitude of approved therapeutic agents. This guide focuses on a specific, yet promising derivative: 1-(3-Methylisoxazol-5-yl)ethanol. As a molecule of interest in early-stage drug discovery, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which rational drug design, formulation development, and ultimately, clinical success, are built.
The challenge, as is often the case with novel compounds, is the scarcity of publicly available experimental data. This guide, therefore, adopts a dual-pronged approach. Firstly, it presents a suite of high-quality, computationally predicted physicochemical parameters, offering a robust starting point for in silico modeling and preliminary assessment. These predictions are grounded in well-established Quantitative Structure-Activity Relationship (QSAR) models, providing a reliable, data-driven estimation of the compound's behavior.[1][2]
Secondly, and crucially, this document provides detailed, field-proven experimental protocols for the empirical determination of these key properties. This is not a mere recitation of textbook procedures. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how"—elucidating the causality of experimental choices and embedding self-validating systems within each protocol. This empowers the researcher not just to obtain data, but to understand its context, its limitations, and its implications for their research and development pipeline.
This guide is structured to be a living document—a starting point for exploration and a practical handbook for the laboratory.
Section 1: Molecular Identity and Structural Elucidation
Before delving into its physicochemical attributes, it is essential to establish the unambiguous identity of 1-(3-Methylisoxazol-5-yl)ethanol.
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IUPAC Name: 1-(3-Methylisoxazol-5-yl)ethanol
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CAS Number: 71502-43-7
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Molecular Formula: C₆H₉NO₂
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Molecular Weight: 127.14 g/mol
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SMILES: CC(O)c1cc(no1)C
The structure comprises a 3-methylisoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ethanol substituent at the 5-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring are key determinants of the molecule's polarity, hydrogen bonding capacity, and acid-base properties.
Section 2: Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide a powerful tool for estimating the physicochemical properties of novel molecules.[3] The following table summarizes the predicted properties of 1-(3-Methylisoxazol-5-yl)ethanol, generated using a widely recognized prediction engine. These values serve as a valuable guide for initial project planning and computational modeling. It is imperative, however, that these predictions are subsequently confirmed by empirical measurement.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 0.55 | A measure of lipophilicity, influencing absorption, distribution, and membrane permeability. |
| Aqueous Solubility (LogS) | -1.25 | Predicts the concentration at which the compound will dissolve in water, impacting bioavailability and formulation. |
| pKa (Acid Dissociation Constant) | 12.89 (most acidic), 1.15 (most basic) | Indicates the ionization state of the molecule at different pH values, affecting solubility, receptor binding, and ADME properties. |
| Boiling Point (°C) | 235.4 ± 35.0 | A measure of volatility, relevant for purification and handling. |
| Melting Point (°C) | 75.3 ± 43.0 | The temperature of transition from solid to liquid, important for formulation and stability. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | An indicator of a molecule's polarity and its ability to permeate cell membranes. |
Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.
Section 3: Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 1-(3-Methylisoxazol-5-yl)ethanol. The methodologies are designed to be robust and reproducible, incorporating best practices for data integrity.
Melting Point Determination
Rationale: The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.
Protocol:
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Sample Preparation: Ensure the sample of 1-(3-Methylisoxazol-5-yl)ethanol is a fine, dry powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the bottom of the tube.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.
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Accurate Determination: For an accurate measurement, heat the block to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquids and is important for purification by distillation and for assessing volatility. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of liquid.
Protocol:
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Apparatus Setup: Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
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Sample Preparation: Place a small amount (0.5-1 mL) of 1-(3-Methylisoxazol-5-yl)ethanol into a small test tube.
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Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.
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Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
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Heating: Immerse the assembly in the Thiele tube and begin heating the side-arm gently with a microburner or a heat gun.
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Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.
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Cooling and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences bioavailability.[4] The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.
Protocol:
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Sample Preparation: Add an excess amount of solid 1-(3-Methylisoxazol-5-yl)ethanol to a known volume of purified water (or a relevant buffer solution) in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[5] Potentiometric titration is a common and accurate method for pKa determination.
Protocol:
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Solution Preparation: Prepare a solution of 1-(3-Methylisoxazol-5-yl)ethanol of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, specialized software can be used to analyze the titration data and calculate the pKa.
Caption: Workflow for pKa Determination.
Section 4: Synthesis and Spectroscopic Characterization
A common and effective method for the synthesis of 5-substituted-3-methylisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7] A likely precursor to the target molecule is 5-acetyl-3-methylisoxazole. The synthesis could proceed as follows:
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Formation of 5-acetyl-3-methylisoxazole: This can be achieved through the reaction of the nitrile oxide derived from acetaldoxime with 3-butyn-2-one.
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Reduction of the Ketone: The acetyl group can then be reduced to the corresponding secondary alcohol using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield 1-(3-Methylisoxazol-5-yl)ethanol.
Spectroscopic Characterization:
Upon successful synthesis, the structure of 1-(3-Methylisoxazol-5-yl)ethanol would be confirmed using a combination of spectroscopic techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the presence of the methyl group on the isoxazole ring, the methyl and methine protons of the ethanol substituent, and the proton on the isoxazole ring. The chemical shifts and coupling patterns would be diagnostic of the structure.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the expected number of carbon signals, corresponding to the different carbon environments in the molecule.
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IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group.
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MS (Mass Spectrometry): This would show the molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ), confirming its elemental composition.
Section 5: The Critical Role of Physicochemical Properties in Drug Discovery and Development
The physicochemical properties detailed in this guide are not merely data points; they are critical determinants of a molecule's potential as a therapeutic agent.
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Solubility and Permeability (LogS and LogP): The balance between aqueous solubility and lipophilicity is a key factor in the "drug-likeness" of a compound. A molecule must be sufficiently soluble to be absorbed and distributed in the aqueous environment of the body, yet lipophilic enough to cross biological membranes to reach its target.
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Ionization State (pKa): The pKa dictates the charge of a molecule at a given pH. This influences its solubility, its ability to interact with its biological target (which is often ionized), and its susceptibility to certain metabolic pathways.
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Melting and Boiling Points: These properties are important for the practical aspects of drug development, including purification, formulation (e.g., for solid dosage forms), and stability during storage and manufacturing.
By understanding and optimizing these properties early in the drug discovery process, researchers can significantly increase the likelihood of identifying and developing a successful drug candidate.
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